molecular formula C7H6ClN3O3 B3210234 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide CAS No. 1065483-83-1

2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide

Cat. No. B3210234
CAS RN: 1065483-83-1
M. Wt: 215.59 g/mol
InChI Key: ZYCGBNDAKKJNBU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by targeting specific proteins involved in cell proliferation and apoptosis. It has been reported to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations is the lack of information on the compound's toxicity and pharmacokinetics. More research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide. One of the most important areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's pharmacokinetics and toxicity in vivo. Additionally, more research is needed to determine the compound's potential as a drug candidate for the treatment of other diseases besides cancer, such as inflammatory diseases and autoimmune disorders.
Conclusion
In conclusion, 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is a promising compound that has potential applications in various fields of science. The synthesis of this compound has been reported using different methods, and it has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. However, more research is needed to determine the compound's safety and efficacy in vivo, as well as its potential applications in other areas of science.

Scientific Research Applications

2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-chloro-N-(3-nitropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-4-6(12)10-7-5(11(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGBNDAKKJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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